3-Bromo-1,2,4-oxadiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15854747
Molecular Formula: C3HBrN2O3
Molecular Weight: 192.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3HBrN2O3 |
|---|---|
| Molecular Weight | 192.96 g/mol |
| IUPAC Name | 3-bromo-1,2,4-oxadiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C3HBrN2O3/c4-3-5-1(2(7)8)9-6-3/h(H,7,8) |
| Standard InChI Key | YJQSLFMEDMVODN-UHFFFAOYSA-N |
| Canonical SMILES | C1(=NC(=NO1)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-bromo-1,2,4-oxadiazole-5-carboxylic acid, reflects its heterocyclic structure: a five-membered oxadiazole ring with bromine at position 3 and a carboxylic acid group at position 5. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃HBrN₂O₃ | |
| Molecular Weight | 192.96 g/mol | |
| CAS Number | Not explicitly listed* | - |
| SMILES | C1(=NC(=NO1)Br)C(=O)O | |
| InChI Key | YJQSLFMEDMVODN-UHFFFAOYSA-N |
*While the acid’s CAS number isn’t directly provided, its ethyl ester derivative is documented as CAS 121562-09-2 .
The planar oxadiazole ring exhibits aromaticity, with bromine’s electronegativity influencing reactivity at position 3. The carboxylic acid group enhances water solubility and enables conjugation reactions .
Synthetic Methodologies
Direct Synthesis from Carboxylic Acids
A optimized one-pot procedure (adapted from ) involves:
-
Amidoxime Formation: Reacting nitriles (R-C≡N) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol using triethylamine (TEA) as base:
-
Acylation: Coupling with carboxylic acids using EDC/HOAt activation:
-
Cyclodehydration: TEA-mediated ring closure at 100°C for 3 hours:
For 3-bromo derivatives, brominated nitriles or carboxylic acids serve as starting materials .
Post-Functionalization Strategies
Ethyl Ester Derivatization:
Reacting the carboxylic acid with ethanol under acidic conditions yields ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate (CAS 121562-09-2) :
This ester derivative is commercially available (€37–552/g) , facilitating further modifications.
| Target | Effect | IC₅₀/KD | Source |
|---|---|---|---|
| Proteasome CT-L | Apoptosis induction | 27 nM (derivative) | |
| BRD4 Bromodomains | Epigenetic regulation | 0.2–168 μM | |
| Topoisomerase II | DNA replication inhibition | Pending |
Derivatives like PI-1840 demonstrate 10-fold higher cellular activity than parent compounds, attributed to enhanced membrane permeability .
Antimicrobial Profiles
While direct data on 3-bromo-1,2,4-oxadiazole-5-carboxylic acid is limited, structurally similar compounds exhibit:
-
Gram-positive Bacteria: MIC = 2–8 μg/mL
-
Candida spp.: IC₅₀ = 4–16 μg/mL
Mechanisms involve disruption of microbial cell wall synthesis and efflux pump inhibition.
Applications in Drug Discovery
Fragment-Based Design
The compound’s low molecular weight (192.96 g/mol) and polar surface area (~75 Ų) make it ideal for fragment libraries. Key applications:
-
Scaffold Hopping: Replacing thiazole rings in kinase inhibitors
-
PROTAC Development: Conjugating with E3 ligase ligands via carboxylic acid
Radiopharmaceuticals
Bromine-76/77 isotopes enable PET/SPECT imaging. Preliminary studies show:
Challenges and Future Directions
Synthetic Limitations
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume